molecular formula C10H13FN2O5 B3226246 3'-Deoxy-3'-fluoro-5-methyluridine CAS No. 125217-37-0

3'-Deoxy-3'-fluoro-5-methyluridine

Cat. No.: B3226246
CAS No.: 125217-37-0
M. Wt: 260.22 g/mol
InChI Key: XFLCLDYCKOUGAR-JXOAFFINSA-N
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Preparation Methods

The synthesis of 3’-Deoxy-3’-fluoro-5-methyluridine involves several steps. One common method includes the fluorination of a precursor molecule at the 3’ position. This process typically requires specific reagents and conditions to ensure the selective introduction of the fluorine atom. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3’-Deoxy-3’-fluoro-5-methyluridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reducing agents to convert the compound into its reduced form.

    Substitution: The fluorine atom at the 3’ position can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3’-Deoxy-3’-fluoro-5-methyluridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.

    Medicine: It has potential therapeutic applications in treating cancers, especially lymphoid malignancies, due to its antitumor activity.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-5-methyluridine involves the inhibition of DNA synthesis. By incorporating into the DNA strand, it disrupts the normal replication process, leading to cell cycle arrest and apoptosis. This compound targets specific molecular pathways involved in DNA replication and repair, making it effective against certain types of cancer .

Comparison with Similar Compounds

3’-Deoxy-3’-fluoro-5-methyluridine can be compared with other nucleoside analogues, such as:

Properties

IUPAC Name

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLCLDYCKOUGAR-JXOAFFINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-3'-fluoro-5-methyluridine
Reactant of Route 2
3'-Deoxy-3'-fluoro-5-methyluridine
Reactant of Route 3
3'-Deoxy-3'-fluoro-5-methyluridine
Reactant of Route 4
3'-Deoxy-3'-fluoro-5-methyluridine
Reactant of Route 5
3'-Deoxy-3'-fluoro-5-methyluridine
Reactant of Route 6
3'-Deoxy-3'-fluoro-5-methyluridine

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